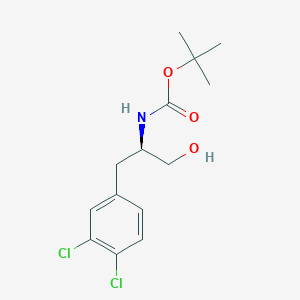

N-Boc-D-3,4-Dichlorophenylalaninol

Overview

Description

Tert-butyl N-[(2R)-1-(3,4-dichlorophenyl)-3-hydroxypropan-2-yl]carbamate: is a chemical compound known for its unique structure and properties. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is characterized by the presence of a tert-butyl group, a dichlorophenyl group, and a hydroxypropan-2-yl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2R)-1-(3,4-dichlorophenyl)-3-hydroxypropan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor under controlled conditions. One common method involves the use of tert-butyl carbamate in a palladium-catalyzed synthesis. Another method involves the use of a copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl N-[(2R)-1-(3,4-dichlorophenyl)-3-hydroxypropan-2-yl]carbamate undergoes various chemical reactions, including:

Oxidation: In the presence of tert-butyl hydroperoxide, Csp3–H bond oxidation can occur.

Reduction: The compound can be reduced under specific conditions to yield different products.

Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Tert-butyl hydroperoxide is commonly used as an oxidizing agent.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tert-butyl esters, while reduction can produce different alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

N-Boc-D-3,4-Dichlorophenylalaninol serves as a building block in the synthesis of various pharmacologically active compounds. Its derivatives have been studied for their potential as neurokinin receptor antagonists, which are crucial in treating conditions such as asthma and pain management.

Case Study: Neurokinin Antagonists

Research has demonstrated that derivatives of this compound exhibit potent affinities for neurokinin receptors NK(1) and NK(2). For instance, a specific derivative showed a pK(i) value of 8.38 for NK(1) and 8.02 for NK(2), indicating strong binding capabilities . This suggests potential therapeutic applications in managing respiratory conditions and other neurokinin-mediated disorders.

Biochemical Research

In biochemical studies, this compound is utilized for modifying proteins and peptides to study structure-function relationships. Its ability to introduce chlorinated phenyl groups allows researchers to explore the effects of halogenation on biological activity.

Protein Interaction Studies

The compound can be incorporated into peptides to investigate how modifications affect binding to receptors or enzymes. This is particularly relevant in the design of inhibitors targeting specific protein-protein interactions .

Synthesis Methodologies

This compound is also significant in synthetic organic chemistry. It can be used as an intermediate in the preparation of more complex molecules through various coupling reactions.

Synthesis of Macrocyclic Compounds

Recent advancements have shown that this compound can be employed in the synthesis of macrocyclic compounds that possess enhanced stability and bioavailability compared to linear analogs. These compounds are being investigated for their potential as drug candidates due to their favorable pharmacokinetic properties .

Applications in Cell Biology

In cell biology, this compound is used for cell culture applications and modifications of cellular components. Its properties allow it to serve as a tool for studying cellular responses to various stimuli.

Cell Culture Modifications

This compound can be used to modify amino acids in proteins expressed in cell cultures, aiding in the study of protein folding and function under different conditions .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Building block for neurokinin receptor antagonists; potential treatments for asthma/pain |

| Biochemical Research | Modifying proteins/peptides to study structure-function relationships |

| Synthesis Methodologies | Intermediate for synthesizing macrocyclic compounds with improved stability |

| Cell Biology | Used in cell culture for modifying proteins and studying cellular responses |

Mechanism of Action

The mechanism of action of tert-butyl N-[(2R)-1-(3,4-dichlorophenyl)-3-hydroxypropan-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the reactivity and stability of the compound, while the dichlorophenyl group can interact with various enzymes and receptors. The hydroxypropan-2-yl group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .

Comparison with Similar Compounds

Tert-butyl N-[(2R)-2-amino-2-(3,4-dichlorophenyl)ethyl]carbamate: This compound has a similar structure but with an amino group instead of a hydroxy group.

Tert-butyl N-(2,3-dihydroxypropyl)carbamate: This compound has two hydroxy groups on the propyl chain.

Uniqueness: Tert-butyl N-[(2R)-1-(3,4-dichlorophenyl)-3-hydroxypropan-2-yl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

N-Boc-D-3,4-Dichlorophenylalaninol is a synthetic compound derived from the amino acid phenylalanine, modified with a tert-butoxycarbonyl (Boc) protecting group and two chlorine substituents on the aromatic ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of neurokinin receptor modulation and protein-protein interaction inhibition.

- Chemical Formula : C12H14Cl2N2O2

- Molecular Weight : 287.15 g/mol

- Structure : The compound features a dichlorophenyl group, which is significant for its biological activity.

This compound has been studied for its role as a neurokinin receptor antagonist. It exhibits potent affinities for both NK(1) and NK(2) receptors, which are involved in various physiological processes including pain perception, inflammation, and neurogenic responses.

Affinity Data

The compound shows the following binding affinities:

- NK(1) Receptor : pK(i) = 8.38

- NK(2) Receptor : pK(i) = 8.02

These values indicate a strong affinity for these receptors, suggesting that this compound could be effective in modulating neurokinin-related pathways .

In Vivo Studies

In pharmacological models, this compound demonstrated significant efficacy:

- Bronchoconstriction Models : The compound showed effectiveness in reversing substance P-induced bronchoconstriction in guinea pigs and squirrel monkeys. This highlights its potential therapeutic application in respiratory conditions .

Cytotoxicity and Antiproliferative Effects

Research on similar compounds indicates that derivatives of dichlorophenylalanine can exhibit cytotoxic effects against various cancer cell lines. For instance:

- IC50 Values : Related studies have shown that compounds with similar structures can have nanomolar IC50 values against specific cancer cell lines, indicating strong antiproliferative activity .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

- Dichlorophenyl Moiety : The presence of the 3,4-dichlorophenyl group has been identified as a key determinant for binding affinity to target proteins and receptors .

- Substitutions at the Amine Position : Variations in the amino acid side chains can significantly alter the binding properties and biological activity of related compounds.

Case Studies

- Neurokinin Antagonism : A study focused on a series of compounds derived from this compound revealed that only specific stereoisomers exhibited potent antagonistic activity against NK receptors. This emphasizes the importance of stereochemistry in drug design .

- Protein-Protein Interaction Inhibition : Compounds similar to this compound have been explored for their ability to inhibit critical protein-protein interactions involved in cancer progression. For example, β-peptides incorporating the dichlorophenyl moiety showed high affinity for hDM2 and hDMX proteins, which are known to regulate p53 activity in tumor cells .

Summary Table of Biological Activities

Properties

IUPAC Name |

tert-butyl N-[(2R)-1-(3,4-dichlorophenyl)-3-hydroxypropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19Cl2NO3/c1-14(2,3)20-13(19)17-10(8-18)6-9-4-5-11(15)12(16)7-9/h4-5,7,10,18H,6,8H2,1-3H3,(H,17,19)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJGQDOXDMWLOHD-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)Cl)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C=C1)Cl)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301119522 | |

| Record name | Carbamic acid, [(1R)-2-(3,4-dichlorophenyl)-1-(hydroxymethyl)ethyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301119522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

235439-56-2 | |

| Record name | Carbamic acid, [(1R)-2-(3,4-dichlorophenyl)-1-(hydroxymethyl)ethyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=235439-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, [(1R)-2-(3,4-dichlorophenyl)-1-(hydroxymethyl)ethyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301119522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.